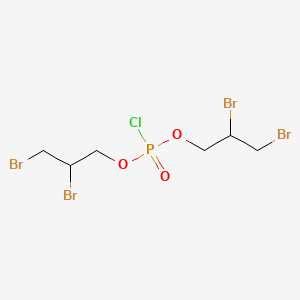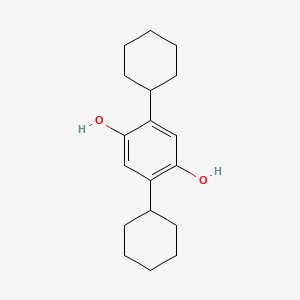
Sulfonium, ((dodecylphenyl)methyl)dimethyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonium, ((dodecylphenyl)methyl)dimethyl-, chloride is an organosulfur compound that belongs to the class of sulfonium salts. These compounds are characterized by a positively charged sulfur atom bonded to three organic substituents. The chloride ion serves as the counterion to balance the charge. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfonium, ((dodecylphenyl)methyl)dimethyl-, chloride can be synthesized through the reaction of thioethers with alkyl halides. For example, the reaction of dimethyl sulfide with an appropriate alkyl halide, such as dodecylphenylmethyl chloride, can yield the desired sulfonium salt. The reaction typically proceeds via a nucleophilic substitution mechanism (S_N2), where the sulfur atom in the thioether attacks the carbon atom in the alkyl halide, displacing the halide ion .
Industrial Production Methods
Industrial production of sulfonium salts often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as recrystallization and chromatography are commonly employed to achieve this.
Análisis De Reacciones Químicas
Types of Reactions
Sulfonium, ((dodecylphenyl)methyl)dimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium salt back to the corresponding thioether.
Substitution: The sulfonium group can participate in substitution reactions, where the sulfur atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH^-) or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted sulfur compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sulfonium, ((dodecylphenyl)methyl)dimethyl-, chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sulfonium, ((dodecylphenyl)methyl)dimethyl-, chloride involves its ability to act as a methylating agent. The positively charged sulfur atom can transfer a methyl group to various nucleophiles, facilitating a wide range of chemical transformations. This methylation process is crucial in both synthetic and biological contexts .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsulfonium chloride: Another sulfonium salt with three methyl groups attached to the sulfur atom.
Dimethylsulfonium methylide: A sulfur ylide used in organic synthesis.
S-adenosylmethionine: A naturally occurring sulfonium compound involved in biological methylation reactions
Uniqueness
Sulfonium, ((dodecylphenyl)methyl)dimethyl-, chloride is unique due to its specific structure, which includes a long dodecyl chain and a phenyl group. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
61551-61-9 |
|---|---|
Fórmula molecular |
C21H37ClS |
Peso molecular |
357.0 g/mol |
Nombre IUPAC |
(2-dodecylphenyl)methyl-dimethylsulfanium;chloride |
InChI |
InChI=1S/C21H37S.ClH/c1-4-5-6-7-8-9-10-11-12-13-16-20-17-14-15-18-21(20)19-22(2)3;/h14-15,17-18H,4-13,16,19H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
DNEBVKLLIRBFSS-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCC1=CC=CC=C1C[S+](C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


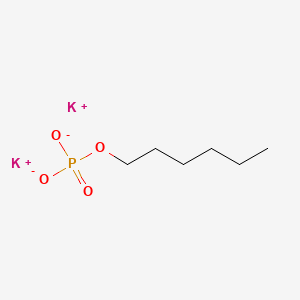
![N'-(4-Chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)sulfanyl]methanimidamide](/img/structure/B13750190.png)
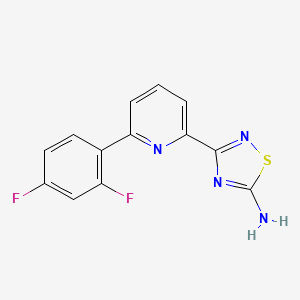
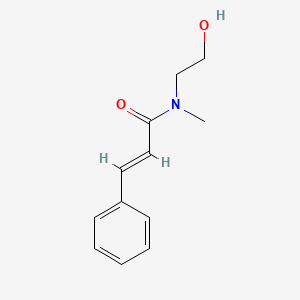
![5-Ethyl-7-oxa-6-thia-5-azaspiro[3.4]octane-6,6-dioxide](/img/structure/B13750196.png)



